1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one
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Overview
Description
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
Reaction Conditions: A common method involves a Friedel-Crafts acylation reaction, where the aldehyde group of 5-bromo-2-hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of electron-withdrawing groups (bromine and chlorine) can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethan-1-one: Lacks the chlorine substituent.
1-(2-Hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one: Lacks the bromine substituent.
1-(5-Bromo-2-hydroxyphenyl)-2-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of chlorine.
Uniqueness
1-(5-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
189875-35-2 |
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Molecular Formula |
C14H10BrClO2 |
Molecular Weight |
325.58 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO2/c15-10-3-6-13(17)12(8-10)14(18)7-9-1-4-11(16)5-2-9/h1-6,8,17H,7H2 |
InChI Key |
NXARXMWFJHBSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
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